

Potential Research Applications of 4,5-Dichloro-6-ethylpyrimidine: A Technical Guide

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Compound of Interest

Compound Name: 4,5-Dichloro-6-ethylpyrimidine

Cat. No.: B050653

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5-Dichloro-6-ethylpyrimidine is a substituted pyrimidine molecule with potential applications in medicinal chemistry and materials science. While specific research on this compound is limited, its structural features, particularly the reactive chlorine atoms, suggest its utility as a versatile chemical intermediate. This guide provides an overview of its synthesis, predicted reactivity, and potential research applications extrapolated from studies on analogous dichloropyrimidine compounds.

Chemical Properties and Synthesis

Based on its structure, **4,5-Dichloro-6-ethylpyrimidine** is expected to be a crystalline solid with a molecular weight of approximately 191.04 g/mol. The two chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution, making them excellent leaving groups for the introduction of various functional groups.

A known method for the synthesis of **4,5-dichloro-6-ethylpyrimidine** involves a two-step process.^[1] First, 2-chloro-3-oxopentanoic acid alkyl ester is condensed with formamidinium salts in the presence of a base to form 5-chloro-6-ethyl-4-hydroxypyrimidine.^[1] This intermediate is then treated with phosphoryl chloride to yield the final product, **4,5-dichloro-6-ethylpyrimidine**.^[1]

Potential Research Applications

The reactivity of the chlorine substituents on the pyrimidine ring opens up a wide range of possibilities for derivatization, making **4,5-Dichloro-6-ethylpyrimidine** a valuable scaffold for the synthesis of novel compounds with potential biological activity.

Kinase Inhibitors in Oncology

Derivatives of dichloropyrimidines are well-established as scaffolds for kinase inhibitors, a major class of anti-cancer drugs.[2] For instance, 2,4-dichloro-6-methylpyrimidine derivatives have been designed and synthesized as potential selective inhibitors of the Epidermal Growth Factor Receptor (EGFR) for the treatment of non-small cell lung cancer.[3] The chlorine atoms on the pyrimidine ring serve as key anchor points for side chains that interact with the kinase active site.

Hypothetical Signaling Pathway Modulation:

Derivatives of **4,5-Dichloro-6-ethylpyrimidine** could potentially be developed to target specific kinases in cancer-related signaling pathways, such as the EGFR pathway.



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Caption: Hypothetical inhibition of the EGFR signaling pathway by a **4,5-Dichloro-6-ethylpyrimidine** derivative.

Agrochemicals

Dichloropyrimidine derivatives have also found applications in the agrochemical industry as fungicides and herbicides.[4] The pyrimidine core is a common feature in many commercially successful agricultural products. The reactivity of the chloro-substituents allows for the facile introduction of various toxophoric groups to develop new crop protection agents.

Material Science

The versatility of dichloropyrimidines extends to material science, where they can be used as building blocks for functional polymers and organic electronic materials.[5] The ability to undergo cross-coupling reactions allows for the incorporation of the pyrimidine core into larger conjugated systems with interesting photophysical properties.

Key Experimental Protocols

While specific experimental data for **4,5-Dichloro-6-ethylpyrimidine** is not readily available, the following are representative protocols for key reactions involving dichloropyrimidines that could be adapted for this compound.

Nucleophilic Aromatic Substitution (S_NAr)

This is a fundamental reaction for functionalizing the dichloropyrimidine core.

General Procedure:

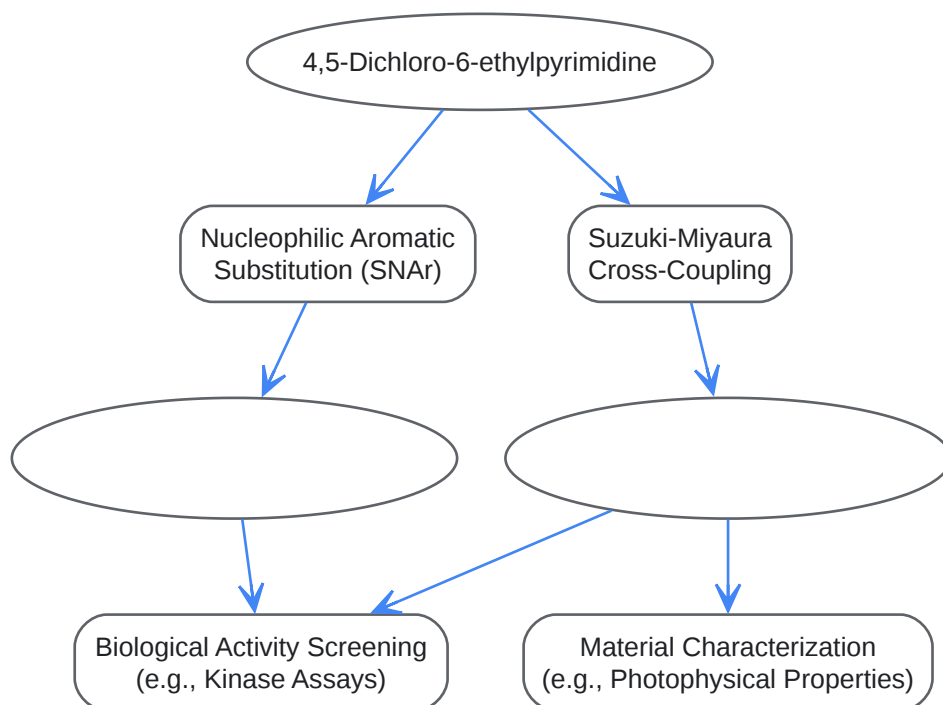
- Dissolve **4,5-Dichloro-6-ethylpyrimidine** (1 equivalent) in a suitable aprotic polar solvent (e.g., DMF, DMSO, or NMP).
- Add the desired nucleophile (e.g., an amine, alcohol, or thiol; 1-2.2 equivalents).
- Add a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate; 2-3 equivalents).
- Heat the reaction mixture at a temperature ranging from 80 to 150 °C until the starting material is consumed (monitored by TLC or LC-MS).
- After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Cross-Coupling

This palladium-catalyzed reaction is a powerful tool for forming carbon-carbon bonds.

General Procedure:

- To a reaction vessel, add **4,5-Dichloro-6-ethylpyrimidine** (1 equivalent), the desired boronic acid or boronate ester (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or Na₂CO₃; 2-3 equivalents).
- Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water.
- Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
- Heat the reaction mixture under an inert atmosphere at a temperature ranging from 80 to 110 °C until the reaction is complete.
- Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
- Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
- Purify the residue by flash column chromatography.



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Caption: A general experimental workflow for the derivatization and evaluation of **4,5-Dichloro-6-ethylpyrimidine**.

Quantitative Data Summary

Due to the limited availability of research specifically on **4,5-Dichloro-6-ethylpyrimidine**, a comprehensive table of quantitative data cannot be provided at this time. Researchers are encouraged to perform their own assays to determine key parameters such as IC₅₀ values for biological targets or quantum yields for materials applications. For comparison, a study on 2,4-dichloro-6-methylpyrimidine derivatives as EGFR inhibitors reported IC₅₀ values in the micromolar range against H1975 cancer cells.[3]

Compound Class	Target	Reported Activity (Example)	Reference
2,4-dichloro-6-methylpyrimidine derivatives	EGFRT790M/L858R	IC ₅₀ = 0.65 ± 0.06 μM (against H1975 cells)	[3]

Disclaimer: This guide is intended for informational purposes for research professionals. The potential applications and experimental protocols are based on the known chemistry of similar compounds and should be adapted and validated in a laboratory setting. Appropriate safety precautions should be taken when handling all chemical reagents.

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